molecular formula C22H21N5O B2460457 (E)-3-phenyl-1-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one CAS No. 1257556-17-4

(E)-3-phenyl-1-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one

Cat. No.: B2460457
CAS No.: 1257556-17-4
M. Wt: 371.444
InChI Key: KMBAFDYBODBLAD-FMIVXFBMSA-N
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Description

(E)-3-phenyl-1-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one is a complex organic compound that features a combination of aromatic rings, a piperazine moiety, and a conjugated enone system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-phenyl-1-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one typically involves multi-step organic reactions. One common approach is:

    Formation of the Enone System: This can be achieved through an aldol condensation reaction between an aromatic aldehyde and an appropriate ketone.

    Piperazine Introduction: The piperazine ring can be introduced via nucleophilic substitution reactions.

    Pyridazinyl Group Addition: The pyridazinyl group can be attached through cross-coupling reactions such as Suzuki or Heck reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(E)-3-phenyl-1-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The enone system can be oxidized to form epoxides or other oxidized derivatives.

    Reduction: The compound can be reduced to form saturated analogs.

    Substitution: The aromatic rings and piperazine moiety can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield epoxides, while reduction could produce saturated ketones or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-phenyl-1-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology and Medicine

In biology and medicine, this compound may exhibit pharmacological activities such as antimicrobial, anticancer, or anti-inflammatory properties. It can be used as a lead compound for drug development.

Industry

In industry, the compound might be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (E)-3-phenyl-1-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid function.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-phenyl-1-(4-(pyridin-2-yl)piperazin-1-yl)prop-2-en-1-one
  • (E)-3-phenyl-1-(4-(pyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one

Uniqueness

(E)-3-phenyl-1-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one is unique due to the presence of both pyridinyl and pyridazinyl groups, which can confer distinct chemical and biological properties

Properties

IUPAC Name

(E)-3-phenyl-1-[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O/c28-22(12-9-18-6-2-1-3-7-18)27-16-14-26(15-17-27)21-11-10-20(24-25-21)19-8-4-5-13-23-19/h1-13H,14-17H2/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMBAFDYBODBLAD-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CC=CC=N3)C(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CC=CC=N3)C(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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